GGTI298 Trifluoroacetate
Description
Overview of Protein Prenylation and its Biological Significance
Role of Geranylgeranylation in Cellular Processes
Geranylgeranylation, the attachment of a 20-carbon geranylgeranyl group, is catalyzed by two main enzymes: Geranylgeranyltransferase I (GGTase-I) and Rab GGTase (also known as GGTase II). wikipedia.org GGTase-I modifies proteins with a C-terminal "CAAL" motif, where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'L' is leucine (B10760876). wikipedia.org This modification is crucial for the function of many small GTPases from the Rho, Rac, and Rap families. nih.govmdpi.com These geranylgeranylated proteins are key regulators of a wide array of cellular activities, including:
Cytoskeletal Organization: Rho family GTPases, once geranylgeranylated and anchored to the cell membrane, are instrumental in controlling the dynamics of the actin cytoskeleton, influencing cell shape, adhesion, and motility. jci.org
Cell Cycle Progression: Geranylgeranylated proteins like RhoA play important roles in the transition from the G1 to the S phase of the cell cycle. nih.govnih.gov Inhibition of geranylgeranylation can lead to cell cycle arrest in the G0/G1 phase. nih.govresearchgate.net
Gene Expression: By participating in various signaling pathways, these proteins can influence transcription factors and thereby regulate the expression of genes involved in cell proliferation and survival. researchgate.net
Vesicular Trafficking: Rab GTPases, modified by GGTase-II, are essential for regulating the movement of vesicles between different cellular compartments. nih.gov
Pathological Implications of Dysregulated Geranylgeranylation
Given the central role of geranylgeranylated proteins in fundamental cellular processes, it is not surprising that the dysregulation of this pathway is implicated in numerous diseases. oup.com Aberrant geranylgeranylation can lead to the hyperactivity of signaling pathways that promote pathological conditions.
Cancer: Many oncogenic proteins, including members of the Ras superfamily like K-Ras and Rho GTPases, require geranylgeranylation for their transforming activity. cancer.gov Overactive Rho signaling, for instance, is associated with tumor growth, invasion, and metastasis. nih.gov Consequently, inhibiting GGTase-I has become a therapeutic strategy in cancer research. patsnap.com
Neurodegenerative Diseases: Dysregulation of RNA processing, which can be influenced by signaling pathways involving prenylated proteins, has emerged as a significant contributor to neurodegeneration. embopress.org While direct links are still being explored, the fundamental role of geranygeranylation in neuronal function makes it a relevant area of investigation.
Inflammatory and Cardiovascular Diseases: Aberrant signaling by small GTPases has also been linked to chronic inflammatory conditions and cardiovascular diseases like atherosclerosis. patsnap.comnih.gov
Classification of GGTI-298 as a Specific Geranylgeranyltransferase I Inhibitor
GGTI-298 is a peptidomimetic compound designed to specifically inhibit the enzyme Geranylgeranyltransferase I (GGTase-I). medchemexpress.com Its specificity stems from its structure, which mimics the CAAX motif of GGTase-I substrate proteins, allowing it to competitively bind to the enzyme's active site. medchemexpress.com This prevents the transfer of the geranylgeranyl group to target proteins.
A key characteristic of GGTI-298 is its high selectivity for GGTase-I over the related enzyme Farnesyltransferase (FTase). Research has shown that GGTI-298 strongly inhibits the processing of geranylgeranylated proteins like Rap1A, with an IC50 value of 3 µM in vivo, while having little effect on the processing of farnesylated proteins such as Ha-Ras, where the IC50 is greater than 20 µM. medchemexpress.com This specificity is crucial for its use as a research tool, as it allows scientists to dissect the specific roles of geranylgeranylated proteins without the confounding effects of inhibiting farnesylation.
Historical Context and Evolution of Isoprenoid Inhibitor Research
The field of isoprenoid inhibitor research has its roots in the discovery of the two distinct pathways for synthesizing isopentenyl diphosphate (B83284) (IPP), the basic building block of isoprenoids: the mevalonate (B85504) (MVA) pathway and the deoxyxylulose 5-phosphate (DXP) pathway. hhu.de Isoprenoids are a vast and ancient class of natural products with diverse biological functions, from forming cell membranes to participating in signal transduction. hhu.de
The initial focus of inhibitor development was on Farnesyltransferase (FTase), driven by the discovery that the oncogenic protein Ras required farnesylation for its function. This led to the rapid development of farnesyltransferase inhibitors (FTIs) from early CaaX peptide mimics to more potent small organic ligands. nih.gov However, a significant challenge with FTIs emerged when it was discovered that some proteins, most notably K-Ras, could undergo alternative prenylation by GGTase-I when FTase was inhibited, thereby circumventing the therapeutic effect. nih.gov
This realization spurred the development of GGTase-I inhibitors (GGTIs) to target cancers and other diseases driven by geranylgeranylated oncoproteins. nih.gov Early GGTIs, like FTIs, were often peptidomimetic. Over time, research has expanded to identify novel, non-peptidomimetic inhibitors with improved pharmacological properties. aacrjournals.org The evolution of this research highlights a shift from single-target inhibitors to a more nuanced understanding of the interplay between different prenyltransferases and the potential need for dual or more specific inhibitors depending on the pathological context. nih.gov
Significance of GGTI-298 in Preclinical Research and Mechanistic Studies
GGTI-298 has proven to be an invaluable tool in preclinical research for elucidating the cellular functions of geranylgeranylated proteins and for exploring the therapeutic potential of GGTase-I inhibition. Its specific mechanism of action allows for precise interrogation of signaling pathways.
Numerous studies have utilized GGTI-298 to demonstrate the consequences of inhibiting GGTase-I in various cancer cell lines. Key findings include:
Induction of Cell Cycle Arrest: GGTI-298 has been shown to arrest human tumor cells in the G1 phase of the cell cycle. nih.govnih.gov This is achieved, in part, by inhibiting the phosphorylation of the retinoblastoma protein (Rb), a critical step for the G1/S transition. nih.gov
Apoptosis Induction: In addition to halting cell cycle progression, GGTI-298 can induce programmed cell death, or apoptosis, in tumor cells. nih.gov
Modulation of Cell Cycle Regulators: The compound affects the levels and activity of key cell cycle proteins. For instance, it has been shown to increase the levels of the cyclin-dependent kinase (CDK) inhibitors p21 and p15 (B1577198). nih.gov
Inhibition of Tumor Growth in vivo: The cellular effects of GGTI-298 translate to anti-tumor activity in animal models. Studies have shown that GGTI-298 can inhibit tumor growth in nude mice. nih.gov
By preventing the membrane localization and function of key signaling proteins like RhoA, GGTI-298 has helped to unravel the complex signaling networks that control cell proliferation, survival, and invasion. nih.govnih.gov For example, research has demonstrated that GGTI-298-mediated inhibition of RhoA can lead to the upregulation of the tumor suppressor p21WAF1/CIP1. nih.gov These mechanistic studies, enabled by the specificity of GGTI-298, have been crucial in validating GGTase-I as a viable therapeutic target.
Research Findings on GGTI-298
| Cell Line/Model | Key Finding | Effect |
|---|---|---|
| Human Lung Carcinoma (Calu-1) | Inhibition of retinoblastoma protein phosphorylation | G1 phase cell cycle arrest nih.gov |
| Human Lung Carcinoma (Calu-1) | Inhibition of CDK2 and CDK4 kinase activities | G1/S transition block nih.gov |
| Human Pancreatic Carcinoma (Panc-1) | Upregulation of p21WAF1/CIP1 transcription | G1 phase cell cycle arrest nih.gov |
| Human Colon Cancer (COLO 320DM) | Inhibition of cancer cell invasion | Decreased RhoA in membrane fraction nih.gov |
| NIH-3T3 cells | Inhibition of RhoB pathway | Disruption of stress fiber and focal adhesion formation researchgate.net |
| Various Human Tumor Cells | Induction of p21WAF1/CIP1 in a p53-independent manner | G0/G1 cell cycle arrest nih.govresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALKWJPZELDSKT-UFABNHQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582025 | |
| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180977-44-0 | |
| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Dissection of Ggti 298 S Action at the Molecular and Enzymatic Levels
Targeting of Geranylgeranyltransferase I (GGTase I) by GGTI-298
GGTI-298 functions as a CAAX peptidomimetic, meaning it mimics the C-terminal tetrapeptide motif (CAAX) of proteins that are substrates for GGTase I. nih.gov This mimicry allows it to competitively bind to the active site of the enzyme, thereby preventing the attachment of the 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid to target proteins.
GGTI-298 demonstrates potent and specific inhibitory activity against GGTase I. Research has shown that GGTI-298 effectively blocks the processing of proteins that are exclusively geranylgeranylated. For instance, treatment with GGTI-298 leads to the accumulation of the unprenylated form of Rap1A, a known substrate of GGTase I. medchemexpress.comresearchgate.netresearchgate.net In in vivo studies, GGTI-298 was found to strongly inhibit the processing of geranylgeranylated Rap1A with an IC50 value of 3 µM. medchemexpress.commdpi.com This specific action disrupts the normal function of GGTase I, leading to a cascade of downstream cellular effects.
A key feature of GGTI-298 is its high selectivity for GGTase I over the related enzyme farnesyltransferase (FTase). While both enzymes recognize a CAAX motif, the "X" residue provides specificity. GGTase I typically recognizes proteins with a leucine (B10760876) or isoleucine at the X position, whereas FTase recognizes proteins with methionine, serine, glutamine, or alanine. GGTI-298 was designed to selectively target the substrate-binding pocket of GGTase I. mdpi.com
Experimental data confirms this selectivity. GGTI-298 shows little to no effect on the processing of proteins that are exclusively farnesylated, such as Ha-Ras. medchemexpress.comresearchgate.net The IC50 value for the inhibition of farnesylated Ha-Ras processing by GGTI-298 is greater than 20 µM, highlighting its preferential activity towards GGTase I. medchemexpress.com This selectivity is crucial for its use as a specific tool to study the roles of geranylgeranylated proteins without confounding effects from the inhibition of farnesylation.
| Enzyme | Substrate Example | GGTI-298 IC50 |
| Geranylgeranyltransferase I (GGTase I) | Rap1A | 3 µM medchemexpress.commdpi.com |
| Farnesyltransferase (FTase) | Ha-Ras | > 20 µM medchemexpress.com |
Impact on Protein Geranylgeranylation and Substrate Modification
By inhibiting GGTase I, GGTI-298 directly prevents the covalent attachment of a geranylgeranyl group to the cysteine residue within the CAAX motif of target proteins. This lack of prenylation has profound consequences for the function and localization of these proteins.
GGTI-298 has been shown to effectively block the geranylgeranylation of several key signaling proteins. Western blot analysis consistently demonstrates an accumulation of the unprocessed, unprenylated forms of these proteins in cells treated with GGTI-298. researchgate.netresearchgate.net
Key substrates affected by GGTI-298 include:
Rap1A: A small GTPase involved in cell adhesion and junction formation. GGTI-298 treatment leads to a noticeable increase in the unprenylated form of Rap1A. medchemexpress.comresearchgate.netresearchgate.net
Rho Family GTPases: This family of small GTPases, including RhoA, Rac, and Cdc42, are critical regulators of the actin cytoskeleton, cell polarity, and cell migration. nih.govunc.edu Inhibition of GGTase I by GGTI-298 prevents their geranylgeranylation, which is essential for their function. nih.govnih.gov Studies have demonstrated that GGTI-298 inhibits the geranylgeranylation of RhoA. researchgate.net
| Substrate Protein | Family | Primary Function | Effect of GGTI-298 |
| Rap1A | Ras superfamily | Cell adhesion, junction formation | Prevention of geranylgeranylation medchemexpress.comresearchgate.netresearchgate.net |
| RhoA | Rho family GTPase | Actin cytoskeleton regulation, stress fiber formation | Prevention of geranylgeranylation researchgate.netnih.gov |
| Rac | Rho family GTPase | Lamellipodia formation, cell migration | Prevention of geranylgeranylation nih.gov |
| Cdc42 | Rho family GTPase | Filopodia formation, cell polarity | Prevention of geranylgeranylation nih.gov |
The attachment of the hydrophobic geranylgeranyl lipid anchor is critical for the proper subcellular localization and biological activity of target proteins. This modification facilitates their association with cellular membranes, which is a prerequisite for their interaction with downstream effector molecules.
When geranylgeranylation is blocked by GGTI-298, the unprenylated proteins are unable to anchor to their respective membranes. researchgate.net This results in their mislocalization, often leading to their accumulation in the cytosol. nih.gov For example, the inhibition of RhoA geranylgeranylation disrupts its ability to localize to the plasma membrane, thereby impairing its signaling functions. nih.gov
The functional consequences of this mislocalization are significant. Unprenylated Rho family GTPases, for instance, are unable to regulate the actin cytoskeleton effectively. nih.gov This can lead to changes in cell morphology, adhesion, and motility. The inhibition of Rap1A geranylgeranylation can disrupt cell-cell junctions and adhesion processes. medchemexpress.com Ultimately, by preventing the functional maturation of these key signaling proteins, GGTI-298 can induce a range of cellular responses, including cell cycle arrest and apoptosis. nih.govselleckchem.com
Cellular and Subcellular Effects Mediated by Ggti 298
Modulation of Cell Cycle Progression
GGTI-298 fundamentally alters the progression of the cell cycle, primarily by intervening at the G1/S checkpoint. This is achieved through a coordinated series of effects on key regulatory proteins, including cyclin-dependent kinases (CDKs), their inhibitors (CKIs), and the retinoblastoma protein (pRb).
Induction of G0-G1 Cell Cycle Arrest
A primary mechanism of GGTI-298's antitumor activity is its ability to arrest tumor cells in the G0/G1 phase of the cell cycle. nih.govmedkoo.com This effect has been consistently observed across various human tumor cell lines, including lung, pancreatic, and bladder carcinomas. nih.govresearchgate.net For instance, studies on human lung adenocarcinoma A549 cells and Calu-1 lung carcinoma cells demonstrated a distinct block in the G0/G1 phase following treatment. nih.govnih.gov This G1 arrest is a direct consequence of inhibiting GGTase-I and can be induced in a p53-independent manner, making it a relevant mechanism in cancers with mutated or non-functional p53. researchgate.netnih.gov
Table 1: Effect of GGTI-298 on Cell Cycle Progression in Various Cancer Cell Lines
| Cell Line | Primary Effect | Reference |
|---|---|---|
| Calu-1 (Human Lung Carcinoma) | G0/G1 Arrest | nih.govresearchgate.netnih.gov |
| A549 (Human Lung Adenocarcinoma) | G0/G1 Arrest & Apoptosis | nih.govbio-techne.com |
| Panc-1 (Human Pancreatic Carcinoma) | G0/G1 Arrest & p21 Induction | researchgate.net |
| Colo 357 (Pancreatic Carcinoma) | G0/G1 Arrest & p21 Induction | researchgate.net |
| T-24 (Bladder Carcinoma) | G0/G1 Arrest & p21 Induction | researchgate.net |
G2/M Phase Accumulation in Specific Cell Types
While the predominant and most widely reported effect of GGTI-298 is the induction of a G0/G1 arrest, its impact on the G2/M phase is less common. nih.govnih.gov In studies comparing GGTI-298 with other prenylation inhibitors, such as the farnesyltransferase inhibitor FTI-277, it was FTI-277 that induced an enrichment of cells in the G2/M phase in the A549 cell line, whereas GGTI-298 caused a G0/G1 block. nih.gov This indicates that G2/M accumulation is not a characteristic mechanism of action for GGTI-298 in many cancer cell types.
Alterations in Cyclin-Dependent Kinase (CDK) Activity (e.g., CDK2, CDK4)
The G1 arrest mediated by GGTI-298 is directly linked to its ability to suppress the activity of key G1/S cyclin-dependent kinases. nih.gov Research has shown that treatment with GGTI-298 leads to the inhibition of the kinase activities of both CDK2 and CDK4. nih.govresearchgate.net This inhibition is crucial as these kinases are responsible for phosphorylating proteins that drive the cell cycle forward from the G1 phase into the S phase. Notably, this reduction in activity occurs without a significant change in the total cellular protein levels of CDK2 or CDK4. nih.govresearchgate.net
Regulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21, p15 (B1577198), p27)
GGTI-298 significantly modulates the ecosystem of cyclin-dependent kinase inhibitors (CKIs), which act as brakes on the cell cycle. Treatment with the compound increases the cellular levels of the CKIs p21 and p15. nih.govresearchgate.net The upregulation of p21 is particularly noteworthy as it occurs independently of the tumor suppressor p53, broadening the potential applicability of GGTI-298 to a wider range of tumors. researchgate.netnih.gov In contrast, the expression levels of p27 and p16 remain largely unaffected. nih.govresearchgate.net
A more subtle and equally important mechanism involves the induction of "partner switching" among CKIs. nih.govresearchgate.net GGTI-298 promotes the binding of p21 and p27 to CDK2, while also increasing the association of p15 with CDK4. nih.govresearchgate.net This redistribution of inhibitors contributes to the potent and specific suppression of CDK2 and CDK4 activity.
Impact on Retinoblastoma (pRb) Protein Hypophosphorylation
A critical downstream consequence of CDK2 and CDK4 inhibition by GGTI-298 is the altered phosphorylation state of the retinoblastoma protein (pRb). nih.gov GGTI-298 treatment results in the marked hypophosphorylation of pRb. nih.govresearchgate.net In its hypophosphorylated (active) state, pRb binds to E2F transcription factors, preventing them from activating the genes necessary for S-phase entry. This inhibition of pRb phosphorylation is a pivotal event that enforces the G1 cell cycle block. nih.govmedkoo.com
Table 2: Summary of GGTI-298's Molecular Effects on Cell Cycle Regulators
| Molecular Target | Observed Effect | Reference |
|---|---|---|
| pRb Phosphorylation | Inhibited (leads to hypophosphorylation) | nih.govresearchgate.net |
| CDK2 Activity | Inhibited | nih.govresearchgate.net |
| CDK4 Activity | Inhibited | nih.govresearchgate.net |
| p21 Protein Level | Increased | nih.govresearchgate.net |
| p15 Protein Level | Increased | nih.govresearchgate.net |
| p27 Protein Level | Little to no change | nih.govresearchgate.net |
| p21/p27 Binding to CDK2 | Increased | nih.govresearchgate.net |
| p15 Binding to CDK4 | Increased | nih.govresearchgate.net |
Induction of Programmed Cell Death (Apoptosis)
Beyond halting cell cycle progression, GGTI-298 actively induces programmed cell death, or apoptosis, in cancer cells. nih.govnih.govspandidos-publications.com This has been confirmed in multiple cancer cell lines, including A549 human lung adenocarcinoma, using various methods such as DNA fragmentation assays, flow cytometry, and staining with 4',6-diamidino-2-phenylindole. nih.govbio-techne.com The pro-apoptotic activity of GGTI-298 is linked to the inhibition of protein geranylgeranylation, as the addition of geranylgeraniol can rescue cells from this effect. nih.gov In certain cell types, such as human airway smooth muscle cells, the apoptotic pathway triggered by GGTI-298 has been shown to be dependent on p53. researchgate.net
Activation of Apoptotic Pathways (e.g., Caspase-3/7, -8, -9)
GGTI-298 has been shown to induce apoptosis through the activation of specific intracellular signaling cascades. Research in human airway smooth muscle (HASM) cells demonstrated that treatment with GGTI-298 led to the time-dependent cleavage, and thus activation, of caspases associated with the intrinsic apoptotic pathway. researchgate.net Specifically, the compound triggered the activation of the initiator caspase-9 and the executioner caspases-3, -6, and -7. researchgate.net Notably, the extrinsic pathway-associated caspase-8 was not activated, indicating a targeted mechanism of action. researchgate.net Further studies in lymphoma cell lines corroborated these findings, showing that apoptosis induced by the inhibition of geranylgeranylation with GGTI-298 was associated with the activation of caspase-3. spandidos-publications.com The involvement of caspase-3-like proteases was also implicated in studies where GGTI-298 mimicked the effects of lovastatin-induced apoptosis, which could be blocked by the caspase inhibitor Z-DEVD-fmk.
Role of PI3K/AKT Signaling Pathway Inhibition in Apoptosis Induction
The phosphatidylinositol-3-OH kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, and its inhibition is a key mechanism through which GGTI-298 induces apoptosis. In human ovarian epithelial cancer cells, GGTI-298 treatment resulted in decreased kinase levels of PI3K and its downstream effector, AKT. nih.gov The functional importance of this inhibition was highlighted by experiments showing that ectopic expression of a constitutively active form of AKT2 could significantly rescue cancer cells from GGTI-298-induced apoptosis. nih.gov This demonstrates that the PI3K/AKT pathway is a critical target for the pro-apoptotic effects of GGTI-298. nih.gov Further evidence from studies on non-small cell lung cancer (NSCLC) cells confirms that GGTI-298 inhibits the phosphorylation of AKT (p-Akt), a crucial step in its activation. spandidos-publications.comresearchgate.net
Downregulation of Anti-Apoptotic Proteins (e.g., Survivin)
A key consequence of GGTI-298 activity is the reduction of anti-apoptotic proteins, thereby lowering the threshold for cells to undergo programmed cell death. A prominent example is the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family. In studies involving human ovarian cancer cells, treatment with GGTI-298 led to a significant reduction in survivin expression. nih.gov The critical role of this protein in cell survival was underscored by the observation that forced overexpression of survivin could partially rescue these cells from the apoptotic effects of GGTI-298. nih.gov This effect is not limited to one cell type, as GGTI-298 has also been shown to decrease survivin levels in A549 lung cancer cells. researchgate.net The suppression of survivin levels is considered a potential mechanism for the tumor cell death induced by geranylgeranyltransferase I (GGTase-I) inhibitors like GGTI-298.
Table 1: Summary of Pro-Apoptotic Molecular Effects of GGTI-298
| Effect | Specific Target/Pathway | Observed Outcome | Cell Type(s) |
|---|---|---|---|
| Caspase Activation | Caspase-9, -3, -7, -6 | Increased cleavage and activation | Human Airway Smooth Muscle researchgate.net |
| Caspase-3 | Activation | Lymphoma spandidos-publications.com | |
| Signaling Inhibition | PI3K/AKT Pathway | Decreased kinase levels of PI3K and AKT | Human Ovarian Cancer nih.gov |
| AKT | Decreased phosphorylation | A549 Lung Cancer researchgate.net | |
| Protein Downregulation | Survivin | Significantly reduced expression | Human Ovarian Cancer, A549 Lung Cancer nih.govresearchgate.net |
Potential for p53-Independent Apoptosis Induction
GGTI-298 has demonstrated the ability to induce apoptosis through mechanisms that are independent of the tumor suppressor protein p53, which is significant given that p53 is frequently mutated and inactivated in human cancers. Research has shown that GGTI-298 induces programmed cell death in both wild-type p53 and p53-deficient ovarian cancer cell lines. nih.gov This suggests that the apoptotic signal initiated by GGTI-298 can bypass the need for functional p53. nih.gov Further supporting this, GGTI-298 was found to induce the expression of the cyclin-dependent kinase inhibitor p21WAF in Calu-1 cells, which lack a functional p53 gene. researchgate.netnih.gov This finding points to the potential of GGTase-I inhibitors to restore growth arrest pathways in cancer cells that have lost p53 function. researchgate.netnih.gov Similarly, in thyroid cells, the apoptotic effects of prenylation inhibitors that are mimicked by GGTI-298 were found to be unaffected by the inhibition of p53 activity. However, it is noteworthy that in human airway smooth muscle cells, the apoptotic response to GGTI-298 was reported to be p53-dependent, indicating that the reliance on p53 may be context- and cell-type-specific. researchgate.net
Autophagy Modulation
In addition to apoptosis, GGTI-298 modulates another key cellular process known as autophagy. In human airway smooth muscle (HASM) cells, pharmacological inhibition of GGT1 with GGTI-298 was shown to induce autophagy concurrently with apoptosis. researchgate.net The induction of autophagy was confirmed through multiple lines of evidence, including the detection of autophagosomes by transmission electron microscopy and increased levels of the autophagy markers LC3 lipidation (LC3-II) and the Atg5-12 conjugate. researchgate.net Interestingly, this autophagic response appears to be a pro-survival mechanism in the face of GGTI-298 treatment. Studies have demonstrated that when autophagy was inhibited, either through pharmacological agents like bafilomycin-A1 or by genetic silencing of the autophagy-related gene Atg7, the extent of GGTI-298-induced apoptosis was substantially augmented. researchgate.net This suggests a complex interplay where GGTI-298 simultaneously triggers a death pathway (apoptosis) and a survival pathway (autophagy). researchgate.net
Effects on Cell Proliferation and Viability
Inhibition of DNA Synthesis (e.g., 3H-thymidine uptake)
GGTI-298 effectively inhibits cell proliferation and reduces cell viability by preventing the synthesis of DNA. spandidos-publications.comnih.gov This is achieved mechanistically by inducing a cell cycle arrest in the G0/G1 phase. researchgate.netnih.govnih.gov By blocking cells from progressing through the G1 phase, GGTI-298 prevents them from entering the S (synthesis) phase, the critical stage where DNA replication occurs. This G0/G1 block has been demonstrated in multiple human tumor cell lines, including the lung adenocarcinoma A549 cells. nih.gov The arrest is associated with the upregulation of cyclin-dependent kinase inhibitors, such as p21WAF, which can halt cell cycle progression. researchgate.netnih.gov By preventing entry into the S phase, GGTI-298 effectively inhibits the incorporation of DNA precursors like thymidine, thus halting the proliferative capacity of cancer cells. spandidos-publications.comnih.gov
Table 2: Effect of GGTI-298 on Cell Cycle Progression in Human Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| A549 | Lung Adenocarcinoma | G0/G1 Block nih.gov |
| Calu-1 | Lung Carcinoma | G0/G1 Arrest researchgate.netnih.gov |
| Panc-1 | Pancreatic Carcinoma | G0/G1 Arrest researchgate.netnih.gov |
| Colo 357 | Pancreatic Carcinoma | G0/G1 Arrest researchgate.netnih.gov |
| T-24 | Bladder Carcinoma | G0/G1 Arrest researchgate.netnih.gov |
| SKBr 3 | Breast Carcinoma | G0/G1 Arrest researchgate.netnih.gov |
| MDAMB-231 | Breast Carcinoma | G0/G1 Arrest researchgate.netnih.gov |
Reduction of Viable Cell Number
The compound GGTI-298 has been shown to decrease the growth potential and reduce the number of viable cells in various cancer cell lines. Research indicates that GGTI-298 inhibits the proliferation of non-small cell lung cancer (NSCLC) cells. spandidos-publications.com In studies involving human lung adenocarcinoma A549 cells, GGTI-298 was found to inhibit cell growth. nih.gov Similarly, treatment with GGTI-298 decreased the growth potential of COLO 320DM human colon cancer cells. nih.gov Further research on TNFα-stimulated SW982 synovial sarcoma cells demonstrated that GGTI-298 significantly decreased cell viability. researchgate.net This reduction in viable cell number is often associated with the induction of cell cycle arrest, specifically a block in the G0/G1 phase. nih.govnih.govresearchgate.net
Table 1: Effect of GGTI-298 on Viable Cell Number in Various Cell Lines
| Cell Line | Cell Type | Observed Effect |
|---|---|---|
| A549 | Human Lung Adenocarcinoma | Inhibition of cell growth nih.gov |
| HCC827 | Non-Small Cell Lung Cancer | Synergistic inhibition of proliferation (with gefitinib) spandidos-publications.com |
| COLO 320DM | Human Colon Cancer | Decreased growth potential nih.gov |
Impact on Cell Motility and Invasion
GGTI-298 exerts significant effects on the motility and invasive capacity of cancer cells by targeting key proteins involved in these processes.
GGTI-298 has been identified as a potent inhibitor of cancer cell migration. In studies using MDA-MB-231 human breast cancer cells, GGTI-298 was shown to potently inhibit their transendothelial migration in a dose-dependent manner. nih.gov Furthermore, in non-small cell lung cancer cell lines A549 and HCC827, a combined treatment of GGTI-298 with gefitinib (B1684475) resulted in a marked increase in migration inhibition, demonstrating a synergistic effect. spandidos-publications.com
Table 2: Inhibitory Effects of GGTI-298 on Cell Migration
| Cell Line | Cell Type | Finding |
|---|---|---|
| MDA-MB-231 | Human Breast Cancer | Potent, dose-dependent inhibition of transendothelial migration nih.gov |
| A549 | Non-Small Cell Lung Cancer | Synergistic migration inhibition (with gefitinib) spandidos-publications.com |
The compound effectively suppresses the invasive properties of cancer cells. Research demonstrated that GGTI-298 potently inhibited the in vitro invasion of COLO 320DM human colon cancer cells. nih.gov This inhibitory effect was described as being rather selective towards invasion. nih.gov Similarly, GGTI-298 potently inhibited the invasive capacity of MDA-MB-231 human breast cancer cells through an endothelial cell monolayer. nih.gov The mechanism underlying this suppression is closely linked to the inhibition of geranylgeranylation of Rho family proteins. nih.govnih.gov
Table 3: Suppressive Effects of GGTI-298 on Cell Invasion
| Cell Line | Cell Type | Finding |
|---|---|---|
| COLO 320DM | Human Colon Cancer | Potent inhibition of in vitro invasion nih.gov |
The integrity and dynamic reorganization of the actin cytoskeleton are crucial for cell motility and invasion. nih.govnih.gov Rho family GTPases are master regulators of the actin cytoskeleton. nih.govresearchgate.net GGTI-298, by inhibiting the geranylgeranylation and subsequent activation of RhoA, disrupts downstream signaling pathways that control actin dynamics. patsnap.com This leads to the disruption of stress fibers and focal adhesion formation, as observed in NIH-3T3 cells treated with GGTI-298. researchgate.net The polymerization of globular actin (G-actin) into filamentous actin (F-actin) is a key process for cell movement, and its regulation is influenced by Rho GTPase activity. frontiersin.orgyoutube.com By preventing RhoA activation, GGTI-298 indirectly interferes with the signaling cascades that promote actin polymerization required for the formation of migratory structures like lamellipodia and filopodia. nih.govpatsnap.com
Regulation of Signal Transduction Pathways
GGTI-298 functions by targeting a critical post-translational modification step in key signal transduction proteins, thereby altering their activity and downstream signaling.
A primary mechanism of action for GGTI-298 is the inhibition of geranylgeranyltransferase type I, which prevents the geranylgeranylation of Rho family GTPases, particularly RhoA. nih.govnih.gov This lipid modification is essential for the proper membrane localization and function of these proteins. nih.govnih.gov Treatment with GGTI-298 leads to a marked decrease of RhoA in the cell membrane fraction and a corresponding accumulation in the cytosol in COLO 320DM cells. nih.gov This mislocalization prevents RhoA from interacting with its downstream effectors, effectively inhibiting its activation. patsnap.com Studies have confirmed that GGTI-298 inhibits the geranylgeranylation of RhoA but not the farnesylation of other proteins like H-Ras, demonstrating its specificity. researchgate.net This inhibition of RhoA activation is directly linked to the compound's effects on cell cycle progression, invasion, and cytoskeletal organization. nih.govnih.govnih.gov
Table 4: Effect of GGTI-298 on RhoA
| Cell Line | Cell Type | Effect on RhoA |
|---|---|---|
| COLO 320DM | Human Colon Cancer | Decreased membrane localization, accumulation in cytosol nih.gov |
| MDA-MB-231 | Human Breast Cancer | Inhibition of membrane localization nih.gov |
| A549 / HCC827 | Non-Small Cell Lung Cancer | Inhibition of RhoA activity spandidos-publications.com |
| Panc-1 | Human Pancreatic Carcinoma | Prevention of geranylgeranylation nih.gov |
Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling Pathway (e.g., EGFR and AKT phosphorylation)
GGTI-298 has been identified as a modulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical cascade in cell proliferation and survival. Research indicates that GGTI-298 can effectively inhibit the EGFR-AKT signaling pathway. Specifically, treatment with GGTI-298 has been shown to suppress the phosphorylation of both EGFR and AKT. This inhibitory effect on the EGFR-AKT pathway is significantly amplified when GGTI-298 is used in combination with gefitinib, an EGFR tyrosine kinase inhibitor.
The mechanism underlying this modulation appears to be linked to the small GTPase RhoA. Further investigation has demonstrated that while total RhoA expression may see a slight upregulation following GGTI-298 treatment, the expression of its active form is markedly inhibited. This suggests that GGTI-298's inhibitory action on the EGFR-AKT signaling pathway is mediated through the inhibition of RhoA activation. In experiments using A549 cells, treatment with 5 µM GGTI-298 for 48 hours led to the inhibition of EGF-induced phosphorylation of both AKT and EGFR.
Impact on NF-κB Transcriptional Activity
The nuclear factor-kappa B (NF-κB) family of transcription factors is pivotal in regulating inflammatory responses, and its aberrant activation is linked to various cancers. While direct, extensive research on GGTI-298's impact on NF-κB is still emerging, related studies offer significant insights. The mechanism of geranylgeranyl transferase inhibition, central to GGTI-298's function, has been shown to block NF-κB activation. This is achieved by suppressing the degradation of IκBα, an inhibitor of NF-κB, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus.
The activity of NF-κB is tightly regulated by post-translational modifications, including ubiquitination, which often targets it for proteasomal degradation and thereby terminates its transcriptional activity nih.gov. Given that GGTI-298 can modulate the proteasome system, this presents an indirect pathway through which it may influence NF-κB activity.
Cross-talk with Mevalonate (B85504) Pathway Components
GGTI-298's primary mechanism of action is its role as a competitive inhibitor of geranylgeranyltransferase I (GGTase-I), an enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification process known as prenylation, which is crucial for the proper function and subcellular localization of many proteins, including small GTPases like RhoA and Rap1A.
By inhibiting GGTase-I, GGTI-298 prevents the attachment of geranylgeranyl groups to its target proteins. This disruption of protein geranylgeranylation is a key aspect of its cellular effects. For instance, GGTI-298 strongly inhibits the processing of geranylgeranylated Rap1A with little effect on the processing of farnesylated Ha-Ras. This specificity highlights its targeted action within the broader context of protein prenylation. The inhibition of geranylgeranylation of proteins like RhoA is believed to be a primary mechanism by which GGTI-298 induces a G1 phase cell cycle arrest nih.gov.
Proteasome System Modulation
Recent findings have proposed an alternative mechanism of action for GGTI-298 that involves the ubiquitin-proteasome system. This system is crucial for protein homeostasis and the degradation of regulatory proteins. Some studies suggest that GGTI-298, along with other isoprenoid pathway inhibitors, can mediate cell cycle arrest by directly targeting the proteasome aacrjournals.org.
Specifically, it has been shown that GGTI-298 can inhibit the chymotrypsin-like activity of the proteasome aacrjournals.org. This inhibition of proteasome activity leads to the upregulation of the cyclin-dependent kinase inhibitor p21, contributing to a G1 cell cycle arrest. This effect on the proteasome is considered to be independent of the inhibition of protein isoprenylation aacrjournals.org. The ubiquitin-proteasome system's role is central to the degradation of many cellular proteins, and its modulation by GGTI-298 represents a significant aspect of the compound's cellular and subcellular effects frontiersin.orgmdpi.com.
Research Findings on GGTI-298's Cellular Effects
| Pathway/Process | Target/Molecule | Observed Effect of GGTI-298 | Cell Line(s) |
| EGFR Signaling | pEGFR, pAKT | Inhibition of phosphorylation | A549 |
| Cell Cycle | Cell Cycle Progression | Induces G0/G1 arrest | A549, Calu-1, Panc-1, etc. nih.govnih.gov |
| Cell Cycle Regulation | p21 | Upregulation of protein and mRNA levels nih.gov | Calu-1, Panc-1, etc. nih.gov |
| Mevalonate Pathway | Geranylgeranyltransferase I | Inhibition of enzyme activity | In vitro studies |
| Protein Prenylation | Rap1A | Inhibition of geranylgeranylation | In vitro studies |
| Proteasome System | Proteasome | Inhibition of chymotrypsin-like activity aacrjournals.org | Breast tumor cells aacrjournals.org |
Preclinical Efficacy and Anti Tumor Activity of Ggti 298
In Vitro Studies in Various Cancer Cell Lines
GGTI-298 has been extensively studied in numerous cancer cell lines, revealing its broad-spectrum anti-proliferative and pro-apoptotic effects.
Lung Carcinoma Cell Lines (e.g., A549, Calu-1, H157, H226)
In human non-small cell lung cancer (NSCLC) cell lines, GGTI-298 exhibits concentration-dependent effects, reducing cell numbers with IC50 values typically ranging from 2 to 10 µM after a 3-day exposure. The compound induces cell death, particularly apoptotic cell death, in several tested cell lines including A549, Calu-1, H157, and H226. H226 cells were observed to be the least sensitive to GGTI-298-induced apoptosis. Furthermore, GGTI-298 induces G1 arrest in these NSCLC cell lines.
In A549 lung adenocarcinoma cells, GGTI-298 induces a G0-G1 cell cycle block and apoptosis mdpi.commybiosource.com. It inhibits the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and its downstream target, Protein Kinase B (AKT). When combined with gefitinib (B1684475), an EGFR tyrosine kinase inhibitor, GGTI-298 demonstrates synergistic effects, amplifying the inhibition of the EGFR-AKT signaling pathway, suppressing proliferation, inducing apoptosis, and inhibiting migration. Combination index values for this synergistic effect were 0.58 in A549 cells. GGTI-298 also modulates the levels of death receptor 4 (DR4), death receptor 5 (DR5), and c-FLIP in A549 cells, increasing DR4 and DR5 expression while decreasing FLIP S levels in a concentration- and time-dependent manner. It decreases p-Akt and survivin levels in A549 cells, although this effect was cell line-dependent and not observed in Calu-1, H157, or H226 cells.
In Calu-1 human lung carcinoma cells, GGTI-298 treatment leads to the inhibition of retinoblastoma protein phosphorylation, a critical step for G1/S transition. It also inhibits the kinase activities of cyclin-dependent kinases (CDK2 and CDK4) and increases the levels of cyclin-dependent kinase inhibitors p21 and p15 (B1577198). GGTI-298 promotes partner switching for CDK inhibitors, enhancing the binding of p21 and p27 to CDK2 while reducing their binding to CDK6. An increased binding of p15 to CDK4 was also observed.
| Cell Line | Effect of GGTI-298 (Single Agent) | Synergistic Effects | Key Molecular Findings | Reference |
| A549 | Growth inhibition (IC50 2-10 µM), G0-G1 block, apoptosis | Synergistic with gefitinib (CI = 0.58) in inhibiting proliferation, inducing apoptosis, and inhibiting migration | Inhibits EGFR/AKT phosphorylation, decreases p-Akt and survivin, increases DR4/DR5, decreases FLIP S | mdpi.commybiosource.com |
| Calu-1 | Growth inhibition (IC50 2-10 µM), G1 arrest, apoptosis | Potentiates TRAIL-induced apoptosis | Inhibits retinoblastoma phosphorylation, inhibits CDK2/CDK4 activity, increases p15/p21, induces CDK inhibitor partner switching | |
| H157 | Growth inhibition (IC50 2-10 µM), apoptosis | Potentiates TRAIL-induced apoptosis | N/A | |
| H226 | Growth inhibition (IC50 2-10 µM), apoptosis (least sensitive) | Least sensitive to combination with TRAIL | Minimal effects on DR5/c-FLIP, increases DR4 expression |
Breast Cancer Cell Lines (e.g., MCF-7)
In breast cancer cell lines, GGTI-298 demonstrates concentration-dependent cytotoxicity. In MCF-7 cells, GGTI-298 exhibited an LD50 of 0.8 µM. It effectively prevents estrogen (E2)-stimulated cell cycle progression, leading to an almost complete G0/G1 cell cycle block. Studies have also indicated that the growth inhibitory effects of statins in MCF-7 cells, which involve blocking the mevalonate (B85504) biosynthetic pathway, show similar outcomes to GGTI-298 treatment, suggesting the critical role of geranylgeranylated protein synthesis. Additionally, GGTI-298 has been shown to induce RhoB protein levels in MCF-7 cells.
| Cell Line | Effect of GGTI-298 (Single Agent) | Key Molecular Findings | Reference |
| MCF-7 | Cytotoxicity (LD50 = 0.8 µM), G0/G1 cell cycle block | Prevents E2-stimulated cell cycle progression, induces RhoB protein levels |
Ovarian Cancer Cell Lines (Cisplatin-sensitive and -resistant)
GGTI-298 has shown promise in ovarian cancer, inducing apoptosis in both cisplatin-sensitive and cisplatin-resistant human ovarian epithelial cancer cells. This apoptotic effect is mediated by the inhibition of the PI3K/AKT and survivin pathways, leading to decreased kinase levels of PI3K and AKT, and a significant reduction in survivin expression. These effects are observed independently of the p53 tumor suppressor status. Furthermore, ectopic expression of constitutively active AKT2 and/or survivin can significantly rescue human cancer cells from GGTI-298-induced apoptosis, highlighting the importance of these pathways in GGTI-298's mechanism.
| Cell Line Type | Effect of GGTI-298 (Single Agent) | Key Molecular Findings | Reference |
| Cisplatin-sensitive & -resistant ovarian cancer cells | Induces apoptosis | Inhibits PI3K/AKT and survivin pathways, decreases PI3K/AKT kinase levels, reduces survivin expression (p53-independent) |
Pancreatic Cancer Cell Lines (e.g., MiaPaCa-2, Panc-1)
In pancreatic cancer cell lines, GGTI-298 demonstrates significant anti-proliferative activity. In MiaPaCa-2 cells, liposomal formulations of GGTI-298 inhibited proliferation, which was associated with the accumulation of cells in the G1 phase and a reduction in S phase cells. This inhibition was also linked to the induction of the cell cycle regulator p21CIP1/WAF1. The combination of liposomal GGTI-298 with a farnesyltransferase inhibitor (FTI) led to a complete inhibition of ERK phosphorylation and exhibited synergistic effects in MiaPaCa-2 cells. Ral proteins have been suggested to be involved in the GGTI effects observed in MiaPaCa-2 pancreatic cancer cells.
In Panc-1 human pancreatic carcinoma cells, GGTI-298 arrests cells at the G1 phase of the cell cycle and increases both protein and RNA levels of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1) through transcriptional activation. This upregulation of the p21(WAF1/CIP1) promoter is selective and involves a GC-rich region containing a transforming growth factor beta-responsive element and an Sp1-binding site, leading to increased Sp1 transcriptional activity. Dominant negative RhoA, but not Rac1, was capable of activating p21(WAF1/CIP1) in this context. GGTI-298 also induces RhoB protein levels in Panc-1 cells.
| Cell Line | Effect of GGTI-298 (Single Agent) | Synergistic Effects | Key Molecular Findings | Reference |
| MiaPaCa-2 | Proliferation inhibition, G1 phase accumulation | Synergistic with FTI in inhibiting ERK phosphorylation | Induction of p21CIP1/WAF1, involvement of Ral proteins | |
| Panc-1 | G1 phase arrest, increased p21(WAF1/CIP1) | N/A | Upregulation of p21(WAF1/CIP1) at transcriptional level via GC-rich region and Sp1, induction of RhoB |
Adult T-cell Leukemia (ATL) HTLV-1 Transformed Cells
In HTLV-1-transformed cells, which are implicated in adult T-cell leukemia (ATL), GGTI-298 significantly decreased cell viability and induced G2/M phase accumulation. This effect was observed to be independent of p53 reactivation. GGTI-298 inhibited HTLV-1-LTR transcriptional activity and reduced Tax protein levels. Furthermore, GGTI-298 decreased the activation of NF-κB, a crucial downstream target of Rho family GTPases involved in cell survival pathways. Comparative studies with statins, which also inhibit protein prenylation, showed that GGTI-298 was more efficient than the farnesyl transferase inhibitor FTI-277 in reducing ATL cell viability, underscoring the vital role of protein geranylgeranylation in ATL cell survival.
| Cell Line Type | Effect of GGTI-298 (Single Agent) | Key Molecular Findings | Reference |
| HTLV-1-transformed cells (e.g., C8166, C91/PL, TL-Om1) | Decreased cell viability, G2/M phase accumulation | p53-independent, inhibits HTLV-1-LTR transcriptional activity, decreases Tax protein levels, decreases NF-κB activation |
Uveal Melanoma Cells
GGTI-298 has demonstrated activity in uveal melanoma cells. It indirectly attenuates the activity of YAP1/TAZ, transcriptional coactivators, by inhibiting the activity of RhoA/Rac1. Treatment with GGTI-298 reduces the mRNA expression of YAP/TAZ target genes, including CTGF, CYR61, FOXM1, and Survivin, and decreases cell viability in uveal melanoma cell lines. Importantly, GGTI-298 exhibits synergistic effects when combined with Mcl-1 inhibitors, leading to a synergistic reduction in cell survival and enhanced apoptosis in uveal melanoma cell lines. The effect of GGTI-298 on YAP1/TAZ target genes is further enhanced when combined with MARK3 knockout.
| Cell Line Type | Effect of GGTI-298 (Single Agent) | Synergistic Effects | Key Molecular Findings | Reference |
| Uveal melanoma cells | Reduces cell viability, reduces mRNA expression of YAP/TAZ target genes (CTGF, CYR61, FOXM1, Survivin) | Synergistic with Mcl-1 inhibitors in reducing cell survival and enhancing apoptosis. Enhanced effect with MARK3 knockout. | Indirectly attenuates YAP1/TAZ activity via RhoA/Rac1 inhibition |
Efficacy in Specific Disease Models Beyond Oncology
Reduction of Bone Resorption
GGTI-298, a specific inhibitor of geranylgeranyl transferase I (GGTase I), has demonstrated significant preclinical efficacy in reducing bone resorption, primarily through its inhibitory effects on osteoclast function and survival. This action is closely linked to the compound's ability to prevent protein geranylgeranylation, a crucial post-translational modification for the activity of various small GTPases essential for osteoclast biology. nih.govoup.comtocris.comnih.gov
Inhibition of Osteoclast Formation and Function Preclinical studies have shown that GGTI-298 effectively inhibits osteoclast formation and disrupts their cytoskeletal integrity. In murine bone marrow cultures, concentrations of GGTI-298 that inhibited protein geranylgeranylation also prevented osteoclast formation. nih.govoup.com Furthermore, GGTI-298 dose-dependently inhibited bone resorption by isolated rabbit osteoclasts in vitro. This effect correlated with a reduction in the number of osteoclast actin rings, which are essential structures for bone resorption. oup.com
A concentration of 5 µM GGTI-298 was observed to inhibit bone resorption and disrupt actin ring formation without immediately affecting osteoclast number, suggesting that cytoskeletal disruption alone is sufficient to inhibit osteoclast activity. Higher concentrations, such as 20 µM GGTI-298, significantly reduced the number of adherent rabbit and chick osteoclasts by 75% and 66%, respectively, after 24 hours of treatment, indicating an induction of osteoclast apoptosis. oup.com
The following table summarizes the effects of GGTI-298 on osteoclast activity and number:
| Concentration of GGTI-298 | Effect on Protein Geranylgeranylation | Effect on Osteoclast Formation (Murine) | Effect on Bone Resorption (Rabbit Osteoclasts) | Effect on Osteoclast Actin Rings | Effect on Osteoclast Number (Rabbit/Chick) |
| 5 µM | Inhibited | N/A | Inhibited | Disrupted | No immediate effect (24h), reduced (48h) oup.com |
| 10 µM | Inhibited | >70% inhibition | N/A | N/A | N/A oup.com |
| 20 µM | Inhibited | N/A | Inhibited | Reduced | 75% (Rabbit), 66% (Chick) reduction (24h) oup.com |
| Higher concentrations | Completely inhibited | Complete inhibition | N/A | N/A | N/A oup.com |
Impact on Bone Resorption Rates The inhibition of osteoclast function and the induction of osteoclast apoptosis by GGTI-298 directly translate to a reduction in bone resorption. This is a critical aspect of its preclinical efficacy, particularly in conditions characterized by excessive bone loss. nih.govoup.com The ability of GGTI-298 to disrupt the osteoclast cytoskeleton and induce their programmed cell death underscores its potential as an antiresorptive agent. oup.comnih.gov
Mimicry of Bisphosphonate Effects GGTI-298's mechanism of action closely mimics that of nitrogen-containing bisphosphonates (N-BPs), a class of antiresorptive drugs widely used in the treatment of metabolic bone diseases and tumor-associated osteolysis. nih.govoup.comnih.govaacrjournals.orgsmw.ch N-BPs inhibit farnesyl diphosphate (B83284) synthase, an enzyme in the mevalonate pathway, thereby preventing the synthesis of geranylgeranyl diphosphate (GGPP) required for protein prenylation. aacrjournals.orgoncotarget.com Studies have shown that GGTI-298 produces effects on osteoclasts similar to those of N-BPs, such as preventing osteoclast formation, disrupting the cytoskeleton, inhibiting bone resorption, and inducing apoptosis. nih.govoup.comnih.govaacrjournals.orgsmw.ch This similarity suggests that the loss of geranylgeranylated proteins is a fundamental mechanism underlying the antiresorptive effects of N-BPs. nih.govoup.comnih.govaacrjournals.org
Connection to Anti-tumor Mechanisms in Bone Microenvironment Beyond its direct effects on osteoclasts, GGTI-298 also exhibits anti-tumor activities that are relevant to the bone microenvironment. It has been shown to induce G0-G1 cell cycle block and apoptosis in A549 cells and to inhibit cell invasion and migration in COLO 320CM cells. tocris.com In ovarian cancer cells, GGTI-298 has been observed to inhibit cell proliferation and induce autophagy. oncotarget.com Furthermore, in breast cancer cells, GGTI-298 mimicked the anti-invasive effect of zoledronic acid, suggesting that the inhibition of protein geranylgeranylation, particularly through the inhibition of RhoA cell signaling, is important for its anti-invasive action. bioscientifica.com These direct anti-tumor effects, combined with its profound impact on bone resorption, highlight GGTI-298's potential in managing bone-related complications of cancer, such as bone metastases, by simultaneously targeting both tumor cells and the osteoclasts that contribute to osteolytic lesions. oncotarget.comsmw.chaacrjournals.org
Synergistic and Antagonistic Interactions in Combination Therapies with Ggti 298
Co-targeting with Farnesyltransferase Inhibitors (FTIs)
The Ras family of proteins, frequently mutated in various cancers, undergoes post-translational modifications, including farnesylation and geranylgeranylation, which are crucial for their membrane localization and signaling activity. Farnesyltransferase Inhibitors (FTIs) block farnesylation, but in some cases, Ras can undergo alternative geranylgeranylation, leading to resistance. Co-targeting with GGTIs like GGTI-298 addresses this compensatory pathway.
Enhanced Inhibition of Cell Viability and Proliferation
Combination therapies involving GGTI-298 and Farnesyltransferase Inhibitors (FTIs) have shown enhanced inhibitory effects on cancer cell viability and proliferation across various cell types. In giant cell tumor (GCT) stromal cells, the co-treatment of FTI-277 and GGTI-298 resulted in synergistic reductions in cell viability, evidenced by a combination index of 0.49, indicating strong synergism. nih.gov Similarly, in K-Ras-overexpressing transformed adrenocortical cells, a combination of 10 µM RPR130401 (an FTI) and 10 µM GGTI-298 achieved an 80% inhibition of cell proliferation, a significantly greater effect compared to the 35-40% inhibition observed with either inhibitor alone. core.ac.uk
Furthermore, the nanoformulation of GGTI, specifically liposomal-GGTI, combined with an FTI, demonstrated significant suppression of cell proliferation in K-Ras-activated pancreatic cancer cells. At concentrations where individual compounds showed no significant effect, the combination of 28 µg/ml liposomal-GGTI and 2.5 µM FTI suppressed cell proliferation by approximately 80%, with a combination index of 0.5102, confirming a synergistic interaction. plos.org In myeloid leukemia cell lines and primary acute myeloid leukemia (AML) cells, co-treatment with FTIs and GGTIs, including GGTI-298, led to synergistic cytotoxic effects, resulting in over 70% growth inhibition. nih.gov
Table 1: Enhanced Inhibition of Cell Viability and Proliferation by GGTI-298 and FTI Combinations
| Cell Line/Type | FTI Used | GGTI Used | Effect on Proliferation/Viability | Combination Index (CI) | Reference |
| GCT Stromal Cells | FTI-277 | GGTI-298 | Synergistic reduction | 0.49 (strong synergism) | nih.gov |
| K-Ras-overexpressing Adrenocortical Cells | RPR130401 | GGTI-298 | 80% inhibition (vs. 35-40% alone) | Not reported | core.ac.uk |
| K-Ras-activated Pancreatic Cancer Cells | FTI (unspecified) | Liposomal-GGTI | ~80% suppression | 0.5102 (synergistic) | plos.org |
| Myeloid Leukemia Cell Lines & Primary AML Cells | FTI L-744,832 | GGTI-298 | >70% growth inhibition | Not reported | nih.gov |
Synergistic Effects on Apoptosis Induction
The synergistic effects of GGTI-298 and FTIs extend to the induction of apoptosis, a critical mechanism for eliminating cancer cells. In GCT stromal cells, the combination of FTI-277 and GGTI-298 synergistically enhanced cell apoptosis and activated key caspases, including caspase-3/7, -8, and -9. nih.gov Similarly, in myeloid leukemia cells, the synergistic cytotoxic effects observed with FTI/GGTI co-treatment were directly correlated with increased apoptosis. nih.gov GGTI-298, as a single agent, has been shown to induce apoptosis in various cancer cell lines, including A549 lung adenocarcinoma cells. tocris.comrndsystems.comaacrjournals.orgnih.gov Studies have also indicated that GGTI-298 significantly enhanced apoptosis induction when combined with a MEK inhibitor (CH5126766), whereas FTI-277 showed only a slight increase in sub-G1 cells, indicating its potent contribution to apoptotic pathways. oncotarget.com
Combined Impact on KRAS Signaling and Cell Cycle Arrest
The combination of GGTI-298 and FTIs plays a crucial role in disrupting oncogenic KRAS signaling and inducing cell cycle arrest. In pancreatic cancer cells with activated K-Ras signaling, the combined use of liposomal-GGTI and an FTI effectively inhibited this pathway. plos.orgresearchgate.net In K-Ras-overexpressing transformed adrenocortical cells, the co-treatment with RPR130401 and GGTI-298, but not individual treatments, led to a block in the G0/G1 phase of the cell cycle and disrupted MAP kinase activation. core.ac.uk
Different prenylation inhibitors can affect the cell cycle distinctly; for instance, GGTI-298 treatment in NB-4 myeloid leukemia cells resulted in an accumulation of cells in the G0/G1 phase, while the FTI L-744,832 primarily caused an increase in the G2/M phase. nih.gov The synergistic effect of FTI/GGTI co-treatment on KRAS signaling is further highlighted by the accumulation of unprocessed N-RAS and inactive N-RAS-RAF complexes, which contributes to their cytotoxic effects. nih.gov GGTI-298 is also known to induce G0-G1 cell cycle block and can lead to the accumulation of the cyclin-dependent kinase inhibitor p21WAF in a p53-independent manner. tocris.comrndsystems.comnih.govnih.gov
Role in Overcoming Adaptive Resistance to Targeted Therapies
The co-targeting of geranylgeranyltransferase I (GGTase I) with FTIs is a critical strategy to overcome adaptive resistance mechanisms in cancer therapy. A significant mechanism of resistance to FTI monotherapy, particularly in myeloid leukemias, is the alternative geranylgeranylation of K-RAS and N-RAS. nih.gov By simultaneously inhibiting both farnesyltransferase and geranylgeranyltransferase, the combination of FTIs and GGTIs (such as GGTI-298) effectively bypasses this resistance pathway. This dual inhibition leads to the accumulation of unprocessed N-RAS and the formation of inactive N-RAS-RAF complexes, thereby inducing significant growth inhibition in resistant cells. nih.govmednexus.org While cells can develop resistance to FTIs, which may also confer resistance to GGTI-298, the principle of dual inhibition remains a promising approach to circumvent adaptive responses that rely on alternative prenylation pathways. nih.gov
Combination with Targeted Therapies (e.g., EGFR Tyrosine Kinase Inhibitors)
Beyond FTIs, GGTI-298 has shown promise in combination with other targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).
Synergy with Gefitinib (B1684475) in Non-Small Cell Lung Cancer
GGTI-298 significantly enhances the anticancer efficacy of gefitinib, an EGFR TKI, in non-small cell lung cancer (NSCLC) cell lines, including HCC827 and A549. spandidos-publications.comnih.govmdpi.com Mechanistically, GGTI-298 has been shown to inhibit the phosphorylation of EGFR and its downstream effector protein kinase B (AKT). spandidos-publications.comnih.gov When combined, gefitinib and GGTI-298 amplify the inhibition of the EGFR-AKT signaling pathway more thoroughly than either agent alone. spandidos-publications.comnih.gov
This amplified inhibition translates into synergistic effects on proliferation inhibition, with combination index values less than 1, indicating a strong synergistic interaction. spandidos-publications.comnih.gov Furthermore, these synergistic effects extend to the induction of apoptosis and the inhibition of cell migration. spandidos-publications.comnih.gov Research suggests that GGTI-298's ability to inhibit EGFR may be primarily mediated through its effect on Ras homolog family member A (RhoA) activity, as downregulation of RhoA has been shown to impair EGFR phosphorylation. spandidos-publications.com The combination of GGTI-298 and gefitinib has demonstrated a marked increase in apoptosis, with GGTI-298 enhancing gefitinib-induced apoptosis by over 25% in HCC827 and A549 cells (e.g., from 18.3% to 48.3% in HCC827 cells and 12% to 39.7% in A549 cells). spandidos-publications.com
Table 2: Synergistic Effects of GGTI-298 and Gefitinib on Apoptosis in NSCLC Cell Lines
| Cell Line | Treatment Group | Apoptosis (%) | Reference |
| HCC827 | Gefitinib alone | 18.3 | spandidos-publications.com |
| HCC827 | Gefitinib + GGTI-298 | 48.3 | spandidos-publications.com |
| A549 | Gefitinib alone | 12.0 | spandidos-publications.com |
| A549 | Gefitinib + GGTI-298 | 39.7 | spandidos-publications.com |
Enhanced Inhibition of EGFR-AKT Signaling Pathway
GGTI-298 effectively inhibits the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and its downstream target, protein kinase B (AKT) oup.comnih.gov. This inhibition is primarily mediated through its effect on Ras homolog family member A (RhoA) oup.comnih.gov. Studies have shown that combining GGTI-298 with gefitinib, an EGFR tyrosine kinase inhibitor, significantly amplifies the inhibition of the EGFR-AKT signaling pathway oup.comnih.gov.
This combined treatment has demonstrated synergistic effects on inhibiting cell proliferation, inducing apoptosis, and suppressing migration in non-small cell lung cancer (NSCLC) cell lines such as HCC827 and A549 oup.comnih.gov. The synergistic activity was quantified using combination index (CI) values, where a CI < 1 indicates synergism. For instance, combination treatment of gefitinib and GGTI-298 resulted in CI values of 0.48 for HCC827 cells and 0.58 for A549 cells, indicating a strong synergistic effect oup.com.
Table 1: Synergistic Inhibition of Cell Proliferation by Gefitinib and GGTI-298 in NSCLC Cell Lines oup.com
| Cell Line | Combination Index (CI) | Interpretation |
| HCC827 | 0.48 | Synergistic |
| A549 | 0.58 | Synergistic |
Integration with Apoptosis-Inducing Ligands (e.g., TRAIL)
GGTI-298 has been shown to augment the pro-apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anticancer agent that selectively induces apoptosis in cancer cells idrblab.netnanobioletters.commrc.ac.uk.
Augmentation of TRAIL-Induced Apoptosis
The combination of GGTI-298 and TRAIL is more potent than either agent alone in decreasing the survival and inducing apoptosis in various human NSCLC cell lines, including A549, Calu-1, H157, and H226 idrblab.netmrc.ac.uk. For example, in A549 cells, while TRAIL alone at 5 ng/ml and 20 ng/ml induced approximately 5% and 30% apoptosis, respectively, and GGTI-298 alone at 15 μM induced only 2% apoptosis, the combination of 15 μM GGTI-298 with 5 ng/ml TRAIL resulted in over 40% apoptosis, and with 20 ng/ml TRAIL, it induced over 50% apoptosis idrblab.netmrc.ac.uk.
Table 2: Augmentation of Apoptosis in A549 NSCLC Cells by GGTI-298 and TRAIL Combination idrblab.netmrc.ac.uk
| Treatment | Apoptosis (%) |
| TRAIL (5 ng/ml) | ~5 |
| TRAIL (20 ng/ml) | ~30 |
| GGTI-298 (15 μM) | ~2 |
| GGTI-298 (15 μM) + TRAIL (5 ng/ml) | >40 |
| GGTI-298 (15 μM) + TRAIL (20 ng/ml) | >50 |
Mechanisms of Sensitization to TRAIL, including Death Receptor Modulation
The sensitization of cancer cells to TRAIL-induced apoptosis by GGTI-298 involves several key mechanisms. GGTI-298 has been observed to induce the expression of death receptor 4 (DR4) and death receptor 5 (DR5) nanobioletters.comresearchgate.net. Furthermore, it leads to a reduction in the levels of cellular FLICE-inhibitory protein (c-FLIP), an anti-apoptotic protein that typically inhibits death receptor-mediated apoptosis nanobioletters.comresearchgate.net. Both the induction of DR5 and the downregulation of c-FLIP contribute to the GGTI-298-mediated augmentation of TRAIL-induced apoptosis nanobioletters.com.
Interestingly, studies have shown a complex role for death receptors in this interaction: while DR5 induction is crucial, knockdown of DR4 can surprisingly sensitize cancer cells to GGTI-298/TRAIL-induced apoptosis, suggesting an opposite role for DR4 compared to DR5 in regulating this apoptotic signaling nih.govresearchgate.netgenecards.orgnanobioletters.commrc.ac.ukresearchgate.netguidetopharmacology.orgresearchgate.net. The combination of GGTI-298 and TRAIL is also more effective than single agents in decreasing the levels of IκBα and phosphorylated AKT (p-Akt), implying activation of NF-κB and inhibition of Akt nih.govresearchgate.netgenecards.orgnanobioletters.com. Specifically, DR5, but not DR4, mediates the reduction of IκBα and p-Akt induced by the GGTI-298/TRAIL combination nih.govresearchgate.netgenecards.orgnanobioletters.com.
Co-treatment with Anti-apoptotic Protein Inhibitors (e.g., Mcl-1 Inhibitors)
GGTI-298 demonstrates synergistic interactions with inhibitors of anti-apoptotic proteins, such as Myeloid cell leukemia sequence 1 (Mcl-1), particularly in challenging cancer types like uveal melanoma jetir.orgfishersci.camrc.ac.ukproquest.comnih.govgenecards.org.
Synergistic Inhibition of Survival and Apoptosis Induction in Uveal Melanoma
In metastatic uveal melanoma, a highly resistant cancer, indirect attenuation of the YAP1/TAZ signaling pathway by GGTI-298 synergizes with Mcl-1 inhibition jetir.orgfishersci.camrc.ac.ukproquest.comnih.govgenecards.orguniroma2.it. This combination has shown a synergistic inhibitory effect on the viability of uveal melanoma cell lines and could be a potential therapeutic strategy jetir.orgfishersci.camrc.ac.ukproquest.comnih.govgenecards.orguniroma2.it. For instance, combining GGTI-298 with MIK665, an Mcl-1 inhibitor, reduced cell survival more profoundly than either single treatment, with positive excess over bliss (EoB) scores indicating synergism nih.gov. This synergistic effect was also accompanied by an increase in caspase 3/7 activity, indicating enhanced apoptosis induction nih.gov. Similar synergistic effects were observed when GGTI-298 was combined with another Mcl-1 inhibitor, AZD5991 nih.gov.
Combination with Bisphosphonates
Research indicates that GGTI-298 can exhibit synergistic effects when combined with certain bisphosphonates, particularly in the context of inhibiting geranylgeranylation and influencing cellular processes. Both GGTI-298 and nitrogen-containing bisphosphonates like zoledronic acid and alendronate function by inhibiting geranylgeranylation nih.govgenecards.orgjax.orgsemanticscholar.orgwikipedia.orgreadthedocs.ioresearchgate.net.
A study on osteoblastogenesis demonstrated that while GGTI-298 alone increased osteoblastogenesis, this effect was further enhanced when GGTI-298 was combined with alendronate in osteogenic media, indicating a synergistic interaction in this specific biological process genecards.org. Furthermore, the anti-adhesive effects of zoledronic acid and atorvastatin (B1662188) (a statin that also impacts the mevalonate (B85504) pathway) on breast cancer cells were mimicked by GGTI-298, suggesting a shared mechanism of action related to geranylgeranylation inhibition researchgate.netjax.org. This commonality in targeting the mevalonate pathway and protein prenylation suggests a basis for synergistic interactions in various cellular contexts.
Mechanisms of Adaptive Resistance and Sensitization to Ggti 298
Cellular Adaptations to GGTase I Inhibition
Inhibition of GGTase I by GGTI-298 triggers significant cellular adaptations, primarily centered around cell cycle regulation. A predominant response to GGTI-298 is the induction of a G0/G1 phase cell cycle arrest in human tumor cells researchgate.netnih.govselleckchem.comnih.gov. This arrest is a critical aspect of the compound's antiproliferative effects.
A key molecular event underlying this cell cycle block is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1/SDI1 researchgate.netnih.gov. Treatment with GGTI-298 has been shown to increase the protein expression levels of p21 in a variety of human tumor cell lines researchgate.netnih.gov. This induction of p21 occurs at the transcriptional level and, notably, can proceed in a p53-independent manner, which is significant as many cancers harbor p53 mutations researchgate.netnih.govnih.gov. The upregulation of p21 promoter activity by GGTI-298 suggests a mechanism for restoring growth arrest in cancer cells that lack functional p53 researchgate.netnih.govnih.gov.
The inhibition of protein geranylgeranylation, the primary action of GGTI-298, is directly linked to these cell cycle effects. Geranylgeranylated proteins are essential for cell cycle progression, and their inhibition leads to the observed G0/G1 arrest nih.gov. In contrast, the effects of farnesyltransferase inhibitors (FTIs) on the cell cycle can vary between cell lines, highlighting the distinct roles of geranylgeranylated and farnesylated proteins in cell cycle control researchgate.netnih.gov. While GGTI-298 consistently induces a G0/G1 block, FTI-277 has been observed to cause G2/M accumulation or G0/G1 arrest depending on the cell line researchgate.netnih.gov.
Furthermore, GGTI-298's impact on CDK activity is a central part of its mechanism. The compound inhibits the kinase activities of G1/S CDKs, such as CDK2 and CDK4 selleckchem.com. This inhibition is associated with an increased binding of the CDK inhibitors p21 and p27 to CDK2 selleckchem.com. GGTI-298 has minimal effect on the expression levels of several key cell cycle proteins, including CDK2, CDK4, CDK6, cyclin D1, and cyclin E, but it does decrease the levels of cyclin A selleckchem.com.
| Cellular Response | Key Molecular Effectors | Observed Outcome |
|---|---|---|
| Cell Cycle Arrest | CDK2, CDK4 | Induction of G0/G1 phase block in human tumor cells researchgate.netnih.govselleckchem.comnih.gov |
| Upregulation of CDK Inhibitor | p21WAF1/CIP1/SDI1 | Increased protein expression and promoter activity, independent of p53 status researchgate.netnih.govnih.gov |
| Modulation of CDK Activity | p21, p27, CDK2, CDK4, Cyclin A | Inhibition of CDK2 and CDK4 activity; decreased Cyclin A levels selleckchem.com |
Role of Death Receptors (e.g., DR4, DR5) in Modulating GGTI-298 Efficacy and TRAIL Resistance
The extrinsic apoptotic pathway, mediated by death receptors, plays a significant role in the anticancer activity of GGTI-298, particularly in its ability to sensitize cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). GGTI-298 has been shown to induce apoptosis and significantly augment TRAIL-induced apoptosis in human lung cancer cells nih.gov. This sensitization is mediated through the modulation of key components of the death receptor pathway.
GGTI-298 treatment leads to the induction of Death Receptor 4 (DR4) and Death Receptor 5 (DR5) expression nih.govresearchgate.net. These receptors are crucial for initiating the apoptotic signal upon binding with TRAIL mdpi.com. Concurrently, GGTI-298 reduces the levels of c-FLIP, an inhibitor of caspase-8 activation, further promoting apoptosis nih.gov. The upregulation of DR5 and downregulation of c-FLIP are both critical for the enhanced apoptosis seen with the combination of GGTI-298 and TRAIL nih.gov.
Interestingly, DR4 and DR5 appear to have opposing roles in regulating the apoptotic signaling induced by the GGTI-298 and TRAIL combination nih.gov. While the induction of DR5 is pro-apoptotic, the role of DR4 is more complex. Knockdown of DR5 has been shown to attenuate the apoptosis induced by the combination treatment nih.govresearchgate.net. Surprisingly, silencing DR4 expression sensitizes cancer cells to apoptosis induced by GGTI-298 and TRAIL nih.gov. This suggests that DR4 may have an antagonistic role in this specific context, potentially by mediating survival signals nih.gov.
The differential roles of DR4 and DR5 are further highlighted by their effects on downstream signaling pathways. The combination of GGTI-298 and TRAIL leads to a decrease in the levels of IκBα and phosphorylated Akt (p-Akt), indicating activation of NF-κB and inhibition of the Akt survival pathway nih.gov. The knockdown of DR5, but not DR4, prevents this reduction, suggesting that DR5 mediates these effects. In contrast, DR4 knockdown further enhances the reduction of p-Akt, supporting its antagonistic role nih.gov.
| Receptor | Effect of GGTI-298 on Expression | Role in GGTI-298 + TRAIL-Induced Apoptosis | Impact on Downstream Signaling |
|---|---|---|---|
| DR4 (TRAIL-R1) | Increased Expression nih.govresearchgate.net | Antagonistic; knockdown sensitizes cells to apoptosis nih.gov | May mediate survival signals; knockdown enhances p-Akt reduction nih.gov |
| DR5 (TRAIL-R2) | Increased Expression nih.govresearchgate.net | Pro-apoptotic; knockdown attenuates apoptosis nih.govresearchgate.net | Mediates reduction of IκBα and p-Akt nih.gov |
Crosstalk with Oncogene-Addicted Pathways and Strategies for Overcoming Resistance
The phenomenon of "oncogene addiction" describes the dependency of some cancer cells on a single activated oncogene for their proliferation and survival nih.gov. While targeted therapies against these oncogenes can be effective, resistance often develops drugtargetreview.com. The mechanisms of GGTI-298 intersect with these pathways, and understanding this crosstalk is key to developing strategies to overcome resistance.
Resistance to targeted cancer therapies can occur through various mechanisms, including secondary mutations in the target oncogene or the activation of alternative signaling pathways nih.govmdpi.com. While direct evidence detailing the specific crosstalk between GGTI-298 and various oncogene-addicted pathways is an area of ongoing research, the known effects of GGTI-298 on fundamental cellular processes like prenylation provide a basis for its potential to overcome or circumvent resistance mechanisms.
Geranylgeranylation is crucial for the function of many proteins involved in oncogenic signaling, such as Rho family GTPases. By inhibiting GGTase I, GGTI-298 disrupts the function of these proteins, which can impact pathways downstream of major oncogenes like Ras. This provides a potential strategy to target cancers that are dependent on these pathways.
Strategies to overcome resistance to targeted therapies often involve combination approaches drugtargetreview.commdpi.com. Combining GGTI-298 with inhibitors of specific oncogenic pathways could be a rational approach. For instance, in cancers driven by mutations that activate the Ras-MAPK pathway, combining a MEK inhibitor with GGTI-298 could provide a synergistic effect by targeting the pathway at multiple points. Similarly, for tumors that have developed resistance to EGFR inhibitors, GGTI-298 could potentially target downstream signaling nodes that have become reactivated.
Another strategy involves targeting non-oncogene addiction pathways in parallel drugtargetreview.commdpi.com. Cancer cells often develop dependencies on other cellular processes for survival, especially under the stress of targeted therapy. The ability of GGTI-298 to induce cell cycle arrest and apoptosis through mechanisms that can be p53-independent makes it a candidate for combination therapies aimed at overcoming resistance in tumors with compromised p53 function.
| Strategy | Rationale | Potential Application |
|---|---|---|
| Combination with Oncogene-Targeted Therapies | Simultaneously inhibiting the primary oncogenic driver and essential downstream signaling mediated by geranylgeranylated proteins. | Combining with MEK inhibitors in Ras-mutated cancers or with EGFR inhibitors in resistant tumors. |
| Targeting Non-Oncogene Addiction Pathways | Exploiting cellular dependencies that arise during the development of resistance to primary therapies. | Using GGTI-298 to induce p53-independent apoptosis in combination with other agents in p53-mutant cancers. |
| Modulating the Apoptotic Threshold | Enhancing the pro-apoptotic effects of other agents by upregulating death receptors and inhibiting survival pathways. | Combining GGTI-298 with TRAIL or other apoptosis-inducing agents to overcome resistance to apoptosis. |
Advanced Research Methodologies Applied to Ggti 298 Studies
Cell Culture and Proliferation Assays (e.g., MTT, SRB, 3H-thymidine uptake)
Cell culture serves as a fundamental tool for studying the effects of GGTI-298 on various cell lines. To quantify the impact of this compound on cell growth and viability, researchers commonly employ proliferation assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently utilized to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. In TNFα-stimulated SW982 human synovial sarcoma cells, treatment with GGTI-298 resulted in a significant decrease in cell viability as determined by the MTT assay researchgate.net. This suggests that GGTI-298 can induce apoptosis in these cells researchgate.net. While specific studies detailing the use of the SRB (Sulphorhodamine B) assay or ³H-thymidine uptake assay with GGTI-298 are not prevalent in the reviewed literature, these assays also measure cell proliferation. The SRB assay quantifies total protein content, while the ³H-thymidine uptake assay measures DNA synthesis, both of which are reliable indicators of cell proliferation sciltp.comresearchgate.net.
| Cell Line | Treatment Conditions | Observed Effect on Cell Viability | Reference |
|---|---|---|---|
| SW982 (human synovial sarcoma) | 10 μM GGTI-298 on TNFα-stimulated cells | Significant decrease | researchgate.net |
Cell Cycle Analysis Techniques (e.g., Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. This method has been instrumental in demonstrating that GGTI-298 can induce cell cycle arrest.
Studies have consistently shown that GGTI-298 treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle in various human tumor cell lines nih.govresearchgate.net. For example, in human lung adenocarcinoma A549 cells, GGTI-298 was found to induce a G0/G1 block nih.gov. This arrest prevents cells from progressing to the S phase, thereby inhibiting proliferation youtube.com. In contrast, in HTLV-1-transformed cells, GGTI-298 was observed to cause an accumulation of cells in the G2/M phase mdpi.comnih.gov. The analysis is typically performed by staining the DNA of the cells with a fluorescent dye and then measuring the fluorescence intensity of individual cells as they pass through the flow cytometer auctoresonline.org.
| Cell Line Type | Observed Effect | Reference |
|---|---|---|
| Human Tumor Cells (general) | G0/G1 arrest | nih.govresearchgate.net |
| A549 (human lung adenocarcinoma) | G0/G1 block | nih.gov |
| HTLV-1-transformed cells | G2/M phase accumulation | mdpi.comnih.gov |
Molecular Biology Techniques
A variety of molecular biology techniques have been crucial in dissecting the specific molecular pathways affected by GGTI-298.
Western immunoblotting is a widely used technique to detect and quantify specific proteins in a sample. This method has been used extensively to study the effects of GGTI-298 on the expression and phosphorylation status of key signaling proteins.
Research has shown that GGTI-298 treatment can lead to a decrease in the levels of phosphorylated IκBα (p-IκB-α), which is an indicator of reduced NF-κB pathway activation nih.gov. In studies involving human non-small cell lung cancer cells, GGTI-298 was also found to inhibit the phosphorylation of Akt (p-Akt), a key protein in cell survival pathways researchgate.netnih.gov. Furthermore, Western blotting has been used to demonstrate that GGTI-298 inhibits the processing of RhoA, a small GTPase, leading to its accumulation in the cytosol rather than the membrane, thereby inhibiting its function nih.gov. The technique has also been employed to show that GGTI-298 can induce the expression of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner nih.govresearchgate.net.
| Protein Target | Effect of GGTI-298 | Cellular Context | Reference |
|---|---|---|---|
| p-IκB-α / IκB-α | Decreased phosphorylation of IκBα | Human non-small cell lung cancer cells (in combination with TRAIL) | nih.gov |
| p-Akt | Decreased phosphorylation | Human non-small cell lung cancer cells | researchgate.netnih.gov |
| RhoA | Inhibited processing and membrane localization | COLO 320DM human colon cancer cells | nih.gov |
| p21 | Induced expression | Various human tumor cells | nih.govresearchgate.net |
Luciferase reporter assays are a common method to study the transcriptional activity of specific promoters. This technique has been employed to investigate how GGTI-298 affects the activity of transcription factors like NF-κB and viral promoters such as the HTLV-1 long terminal repeat (LTR).
In HTLV-1-transformed cells, GGTI-298 was shown to significantly inhibit the transcriptional activity of the HTLV-1-LTR mdpi.comresearchgate.net. This was demonstrated by co-transfecting cells with a luciferase reporter plasmid under the control of the HTLV-1-LTR and then treating the cells with GGTI-298. A decrease in luciferase activity indicated reduced promoter activity researchgate.netresearchgate.net. Similarly, these assays have been used to show that GGTI-298 can decrease the activation of NF-κB, a key regulator of inflammation and cell survival mdpi.comnih.gov.
Immunoprecipitation and pull-down assays are valuable techniques for studying protein-protein interactions and determining the activation state of specific proteins. Pull-down assays, in particular, have been used to assess the effect of GGTI-298 on the activation of small GTPases like RhoA.
These assays typically use a "bait" protein (e.g., a Rho-binding domain) to selectively pull down the active, GTP-bound form of RhoA from cell lysates cytoskeleton.comnih.gov. The amount of pulled-down active RhoA can then be quantified by Western blotting. Such assays have been instrumental in confirming that GGTI-298 inhibits the geranylgeranylation of RhoA, which is necessary for its activation and membrane localization nih.gov.
Gene silencing using small interfering RNA (siRNA) allows researchers to specifically knock down the expression of a target gene and observe the functional consequences. This approach has been used to dissect the roles of specific proteins in the cellular response to GGTI-298.
For instance, siRNA-mediated knockdown of RhoA has been used to mimic the effects of GGTI-298, confirming the importance of this GTPase as a key target nih.gov. In studies investigating the synergistic effects of GGTI-298 and TRAIL (TNF-related apoptosis-inducing ligand), siRNA was used to knock down the death receptors DR4 and DR5. These experiments revealed that DR5 induction and c-FLIP downregulation are critical for the enhanced apoptosis observed with the combination treatment, and surprisingly, that DR4 knockdown sensitized cancer cells to this combination therapy nih.govnih.gov.
| Gene Target | Research Question | Key Finding | Reference |
|---|---|---|---|
| RhoA | To confirm RhoA as a critical target of GGTI-298. | Inhibition of RhoA mimics effects of GGTI-298. | nih.gov |
| DR4 | To understand its role in GGTI-298/TRAIL-induced apoptosis. | Knockdown sensitized cancer cells to apoptosis. | nih.govnih.gov |
| DR5 | To understand its role in GGTI-298/TRAIL-induced apoptosis. | Knockdown attenuated apoptosis. | nih.govnih.gov |
Gene Expression Analysis (e.g., OPG/RANKL mRNA ratio)
Advanced research into the molecular mechanisms of GGTI-298 has extended to its effects on gene expression, particularly in the context of bone metabolism. A critical area of investigation involves the compound's influence on the balance between osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL). The OPG/RANKL signaling pathway is a key regulator of bone remodeling, where RANKL promotes the formation and activation of bone-resorbing osteoclasts, and OPG acts as a decoy receptor, inhibiting this process. frontiersin.org An imbalance in the OPG/RANKL ratio is implicated in various bone diseases.
While direct studies quantifying the specific effects of GGTI-298 on the OPG/RANKL mRNA ratio are not extensively detailed in the available literature, the compound's established role in osteoclast biology provides a strong basis for its involvement in this signaling axis. Research has demonstrated that protein geranylgeranylation is essential for osteoclast formation, function, and survival. nih.gov GGTI-298, as a specific inhibitor of geranylgeranyltransferase I, has been shown to prevent osteoclast formation in murine bone marrow cultures. nih.govoup.com This inhibition of osteoclastogenesis strongly suggests that GGTI-298 may directly or indirectly modulate the expression of key regulatory factors such as OPG and RANKL.
The rationale for investigating the OPG/RANKL mRNA ratio in the context of GGTI-298 stems from the understanding that a shift in this ratio in favor of OPG would lead to a decrease in osteoclast activity, aligning with the observed effects of the compound. mdpi.com It is hypothesized that by inhibiting the geranylgeranylation of proteins crucial for osteoclast precursor signaling and differentiation, GGTI-298 could lead to an upregulation of OPG expression or a downregulation of RANKL expression by bone marrow stromal cells or osteoblasts.
Future gene expression analyses focusing on the OPG/RANKL mRNA ratio in response to GGTI-298 treatment are warranted to fully elucidate the compound's mechanism of action in bone-related pathologies. Such studies would provide valuable insights into its potential as a therapeutic agent for diseases characterized by excessive bone resorption.
In Vivo Preclinical Models (e.g., Xenograft Models in Nude Mice, Transgenic Mice Models)
The preclinical evaluation of GGTI-298's antitumor activity has been extensively carried out using various in vivo models, primarily xenograft models in immunodeficient mice and, more broadly, through the application of transgenic mouse models in cancer research. These models are indispensable for studying tumor growth, metastasis, and the efficacy of novel therapeutic agents in a living organism.
Xenograft Models in Nude Mice:
A significant body of research on GGTI-298 and other geranylgeranyltransferase I inhibitors has utilized xenograft models, where human tumor cells are implanted into immunodeficient mice, such as nude or SCID mice. nih.gov These models allow for the study of human tumor growth in an in vivo environment. For instance, studies have demonstrated the antitumor efficacy of GGTIs in human pancreatic cancer xenograft models. nih.gov In these models, the administration of GGTIs has been shown to significantly suppress tumor growth. nih.gov The use of nude mice, which lack a thymus and are therefore unable to mount T-cell-mediated immune responses, prevents the rejection of the human tumor grafts.
| Xenograft Model | Tumor Type | Key Findings with GGTIs |
| Human Pancreatic Cancer Xenograft in SCID Mice | Pancreatic Cancer | Significant suppression of tumor growth with intraperitoneal administration of a GGTI. nih.gov |
| Human Lung Adenocarcinoma A549 Xenograft | Lung Cancer | Demonstration of antitumor efficacy of GGTI-2154. |
Transgenic Mice Models:
Transgenic mouse models, in which specific genes are either overexpressed, knocked out, or mutated, have revolutionized cancer research by allowing for the study of tumorigenesis in a more physiologically relevant context. nih.govnih.gov These models, often referred to as genetically engineered mouse models (GEMMs), develop tumors de novo in the context of a fully functional immune system (unless otherwise modified). embopress.org While specific studies detailing the use of GGTI-298 in transgenic mouse models are not as prevalent in the literature as xenograft studies, the principles of these models are highly relevant to understanding the compound's potential.
For example, the MMTV-ν-Ha-Ras transgenic model has been used to show that another GGTI, GGTI-2154, can induce apoptosis and tumor regression. nih.gov The use of GEMMs allows researchers to investigate the role of specific oncogenic pathways and to test targeted therapies in models that more closely mimic human disease. embopress.orgcreative-biolabs.com The development of transgenic models with alterations in genes encoding for geranylgeranylated proteins could provide powerful tools for dissecting the precise mechanisms of GGTI-298's antitumor effects.
Cellular Imaging Techniques (e.g., Fluorescence Microscopy for focal adhesion)
The investigation of GGTI-298's cellular effects heavily relies on advanced imaging techniques, with fluorescence microscopy being a cornerstone for visualizing the compound's impact on subcellular structures and processes. A key area of focus for these imaging studies is the dynamics of focal adhesions. Focal adhesions are complex protein structures that link the actin cytoskeleton to the extracellular matrix, playing a crucial role in cell adhesion, migration, and signaling. mpg.de
The inhibition of geranylgeranyltransferase I by GGTI-298 is known to affect the function of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are critical regulators of the actin cytoskeleton and, consequently, focal adhesion dynamics. By preventing the geranylgeranylation of these proteins, GGTI-298 disrupts their proper localization and function, leading to changes in cell morphology, adhesion, and motility.
Fluorescence microscopy, particularly techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, allows for the high-resolution visualization of focal adhesions in living cells. nih.gov Researchers can use fluorescently tagged proteins that are components of focal adhesions, such as paxillin or vinculin, to track their assembly, disassembly, and movement in real-time. plos.org By treating cells with GGTI-298 and observing the changes in focal adhesion dynamics through fluorescence microscopy, scientists can gain a deeper understanding of the compound's mechanism of action at the cellular level.
| Imaging Technique | Cellular Structure/Process | Application in GGTI-298 Research |
| Fluorescence Microscopy | Focal Adhesions, Actin Cytoskeleton | Visualization of changes in focal adhesion size, number, and distribution. nih.gov |
| TIRF Microscopy | Focal Adhesion Dynamics | High-resolution imaging of focal adhesion assembly and disassembly in real-time. nih.gov |
| Phalloidin Staining | F-actin | Visualization of the actin cytoskeleton to observe disruptions caused by GGTI-298. oup.com |
Studies have shown that GGTI-298 disrupts the osteoclast cytoskeleton, a process that can be visualized using fluorescence microscopy with stains like TRITC-phalloidin to label F-actin. oup.com This disruption of the actin cytoskeleton is a direct consequence of inhibiting the geranylgeranylation of key regulatory proteins and is a critical aspect of GGTI-298's biological activity.
Nanoformulation and Drug Delivery Systems for Enhanced GGTI-298 Efficacy (e.g., Liposomal Encapsulation)
To improve the therapeutic potential of GGTI-298 and other geranylgeranyltransferase I inhibitors, researchers have explored the use of nanoformulations and advanced drug delivery systems. nih.gov A prominent approach in this area is the encapsulation of the compound within liposomes. Liposomes are microscopic, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, offering several advantages over the administration of free drugs. nih.gov
Liposomal Encapsulation of GGTIs:
The development of liposomal formulations for GGTIs aims to enhance their solubility, stability, and circulation time in the body. Furthermore, liposomes can be designed to passively target tumor tissues through the enhanced permeability and retention (EPR) effect, where the leaky vasculature of tumors allows for the accumulation of nanoparticles. kcl.ac.uk
One innovative approach involves the use of pH-sensitive liposomes. These liposomes are designed to be stable at physiological pH but to release their cargo in the acidic microenvironment of tumors or within the endosomes and lysosomes of cancer cells. This targeted release mechanism can increase the concentration of the drug at the tumor site while minimizing systemic toxicity.
A study on a related GGTI demonstrated the successful encapsulation of the inhibitor into a new type of liposome that releases its contents only under low pH conditions. These liposomes were shown to effectively deliver the GGTI to human pancreatic cancer cells, leading to the inhibition of protein geranylgeranylation and subsequent inhibition of cell proliferation.
| Nanoformulation | Drug Delivery Mechanism | Key Advantages |
| Liposomal Encapsulation | Passive targeting via EPR effect | Increased solubility, stability, and circulation time; reduced systemic toxicity. nih.govnih.gov |
| pH-Sensitive Liposomes | pH-dependent drug release | Targeted drug delivery to the acidic tumor microenvironment or intracellular compartments. |
The use of such nanoformulations holds significant promise for improving the clinical efficacy of GGTI-298. By enhancing its delivery to tumor cells and reducing off-target effects, liposomal encapsulation and other nanocarrier systems can help to overcome some of the challenges associated with the systemic administration of small molecule inhibitors. researchgate.net
Table of Compounds Mentioned
Future Directions and Translational Perspectives for Ggti 298 Research
Elucidation of Novel Downstream Targets and Signaling Networks
Further research is needed to fully elucidate the novel downstream targets and signaling networks influenced by GGTI-298. GGTI-298 primarily inhibits GGTase I, an enzyme crucial for the post-translational modification (geranylgeranylation) of Rho family GTPases like RhoA, Rac1, and Cdc42. nih.govaacrjournals.orgmdpi.com These small GTPases are involved in diverse cellular functions, including cytoskeletal organization, transcription, cell cycle progression, and cell proliferation. aacrjournals.orgresearchgate.net
Studies have shown that GGTI-298 can inhibit the phosphorylation of EGFR and its downstream target protein kinase B (AKT), suggesting that EGFR inhibition by GGTI-298 may be primarily mediated through RhoA. spandidos-publications.com GGTI-298 also decreases the activation of NF-κB, a downstream target of Rho family GTPases, in HTLV-1-transformed cells. researchgate.netnih.gov Additionally, GGTI-298 has been observed to induce the expression of death receptors DR4 and DR5 and reduce c-FLIP levels, which are critical for sensitizing cancer cells to apoptosis. psu.edu Rac1 and Rac3 have been identified as physiological targets for GGTIs, with farnesylated versions of these proteins being resistant to the inhibitory effects of GGTIs. aacrjournals.org
Development of Next-Generation GGTase I Inhibitors with Improved Profiles
The development of next-generation GGTase I inhibitors aims to improve upon the profiles of existing compounds like GGTI-298, focusing on enhanced potency, specificity, and pharmacokinetic properties. While GGTI-298 has shown promise in inhibiting tumor cell proliferation and inducing apoptosis, the rapid elimination and suboptimal GGTase-I inhibition observed with some peptidomimetic inhibitors in clinical studies highlight the need for improved compounds. mdpi.com
Newer GGTase I inhibitors are being explored, with some compounds showing stronger inhibitory activity for RhoA over K-Ras4B. google.com Research is also focusing on identifying novel small molecule inhibitors of oncogenic YAP1/TAZ activity that block GGTase-I, leading to inactivation of Rho-GTPases and inhibition of cancer cell proliferation. biorxiv.org
Optimization of Combination Therapies for Enhanced Efficacy and Reduced Resistance
Optimizing combination therapies involving GGTI-298 is a significant area of research to enhance efficacy and reduce the development of resistance.
Table 1: Examples of Combination Therapies with GGTI-298
| Combination Agent | Observed Effects | Disease Model | Source |
| Gefitinib (B1684475) (EGFR TKI) | Amplified inhibition of EGFR-AKT signaling pathway, synergistic inhibition of proliferation, induction of apoptosis, and migration inhibition. | Non-small cell lung cancer (NSCLC) cell lines (HCC827, A549) | spandidos-publications.com |
| TRAIL (TNF-related apoptosis-inducing ligand) | Augmented TRAIL-induced apoptosis, increased DR4 and DR5 expression, reduced c-FLIP levels, decreased IκBα and p-Akt levels. | Human lung cancer cells | psu.edu |
| Docetaxel (B913) | Synergistic growth inhibition. | Prostate cancer cells | nih.gov |
| IFN-γ (Interferon-gamma) | Increased immunogenicity of melanoma cells, upregulation of MHC-I and CD86, downregulation of PD-1L, stimulation of CD8 T lymphocytes, proliferation of tumor-specific CD8 T cells, secretion of hIFN-γ, and anti-melanoma specific cytotoxic cells. | Murine and human melanoma cell lines | plos.org |
| FTI-277 (Farnesyltransferase inhibitor) | Mimicked statin-mediated ERK5 activation, upregulated anti-inflammatory mediators (eNOS, THBD, KLF2), reduced atrogin-1 mRNA levels (biomarker for statin-associated myopathy). | Human umbilical vein endothelial cells (HUVEC), C2C12 skeletal myotubes | nih.gov |
The combination of GGTI-298 with gefitinib has shown a synergistic effect in inhibiting proliferation, inducing apoptosis, and inhibiting migration in NSCLC cell lines by amplifying the inhibition of the EGFR-AKT signaling pathway. spandidos-publications.com In human lung cancer cells, GGTI-298 augmented TRAIL-induced apoptosis by modulating the expression of death receptors and survival proteins. psu.edu GGTI-298 has also demonstrated synergistic growth inhibitory effects when combined with docetaxel in prostate cancer cells. nih.gov Furthermore, GGTI-298, in combination with interferon-gamma (IFN-γ), has been shown to increase the immunogenicity of melanoma cells, enhancing anti-tumor immune responses. plos.org Interestingly, a combination of GGTI-298 and FTI-277 (a farnesyltransferase inhibitor) has been found to mimic statin-mediated ERK5 activation and upregulate anti-inflammatory mediators, suggesting a potential for reduced myopathy compared to statin monotherapy. nih.gov
Investigation of GGTI-298's Role in Other Pathological Conditions (e.g., Infectious Diseases, Inflammatory Diseases)
Beyond cancer, GGTI-298 is being investigated for its potential role in other pathological conditions, including infectious and inflammatory diseases.
In inflammatory diseases, GGTI-298 has been shown to block superoxide (B77818) production by macrophages. physiology.org GGTase I inhibitors are considered a potential strategy to inhibit the proinflammatory activities of RHO family proteins and treat inflammatory and autoimmune diseases like rheumatoid arthritis. nih.gov GGTI-298, similar to simvastatin, has been found to inhibit the differentiation of T helper 17 (Th17) cells and enhance the differentiation of Foxp3+ regulatory T cells, suggesting its immune-modulatory effects. oup.com This effect is attributed to the inhibition of protein geranylgeranylation, leading to induced SOCS3 expression and inhibited IL-6-induced STAT3 phosphorylation. oup.com
While some studies indicate anti-inflammatory effects, it's worth noting that the exact mechanisms of action can be complex and sometimes discordant, with one study indicating that GGTI-298 amplified the induction of IL-1β secretion in ALD-LPS-treated monocytes, unlike other mevalonate (B85504) pathway inhibitors. nih.gov
In the context of infectious diseases, GGTI-298 has been shown to decrease cell viability and induce G2/M phase accumulation in human T-cell leukemia virus type-1 (HTLV-1)-transformed cells. researchgate.netnih.gov It also inhibited HTLV-1-LTR transcriptional activity and decreased Tax protein levels, along with reducing NF-κB activation. researchgate.netnih.gov
Translational Research Towards Clinical Development and Biomarker Identification
Translational research for GGTI-298 is focused on advancing it towards clinical development and identifying predictive biomarkers. The ability of GGTI-298 to induce G1 cell cycle arrest and apoptosis in human tumor cells makes it a promising candidate. selleckchem.com
Identifying biomarkers that predict response to GGTI-298 therapy is crucial for patient selection and personalized medicine. For instance, the expression of Krüppel-like factor 2 (KLF2) in neutrophils has been linked to systemic lupus erythematosus (SLE) disease activity, and GGTI-298 has been identified as a KLF2 inducer, suggesting a potential biomarker or therapeutic target in SLE. nih.gov The dysregulation of cholesterol homeostasis in triple-negative breast cancer (TNBC) cells, which are hypersensitive to statins and GGTI-298, could also represent a biomarker for sensitivity to GGTase I inhibitors. harvard.edu Further research is needed to validate these potential biomarkers and integrate them into clinical trial designs.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate the specificity of GGTI298 as a GGTase I inhibitor in vitro?
- Methodological Answer : Use comparative inhibition assays with substrates like Rap1A (geranylgeranylated) and Ha-Ras (farnesylated). Measure IC50 values via immunoblotting for processed vs. unprocessed proteins. For example, GGTI298 shows a 3 μM IC50 for Rap1A inhibition but >20 μM for Ha-Ras, confirming selectivity . Include controls with other GGTase inhibitors (e.g., FTI-277) to rule off-target effects.
Q. How should researchers design a protocol to assess GGTI298-induced G1 phase cell cycle arrest in cancer models?
- Methodological Answer : Treat cells (e.g., Calu-1 lung cancer line) with 15 μM GGTI298 for 48 hours. Analyze cell cycle distribution via flow cytometry using propidium iodide staining. Validate with immunoblotting for G1/S transition markers: reduced Rb phosphorylation, decreased cyclin A, and increased p21/p15 levels . Ensure synchronization of cells before treatment to minimize phase variability.
Q. What are the standard assays to confirm GGTI298's impact on apoptosis in tumor cells?
- Methodological Answer : Perform Annexin V/PI staining followed by flow cytometry. Complement with caspase-3/7 activity assays and PARP cleavage analysis via Western blot. For example, GGTI298 enhances TRAIL-induced apoptosis in lung cancer cells by upregulating DR5 and downregulating c-FLIP . Include negative controls (e.g., caspase inhibitors) to confirm apoptosis pathways.
Advanced Research Questions
Q. How can researchers resolve contradictory data on GGTI298's role in receptor-mediated apoptosis (e.g., DR4 vs. DR5 effects)?
- Methodological Answer : Use siRNA-mediated knockdown of DR4 or DR5 in combination with GGTI298 and TRAIL. Assess apoptosis via flow cytometry and immunoblotting for IκBα and p-Akt. Paradoxically, DR4 knockdown sensitizes cells to apoptosis, while DR5 knockdown attenuates it, suggesting DR5 is central to GGTI298/TRAIL synergy . Employ phospho-specific antibodies to map Akt/NF-κB pathway dynamics.
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy of GGTI298?
- Methodological Answer : Optimize dosing in xenograft models (e.g., nude mice) using pharmacokinetic profiling. Monitor tumor volume and biomarkers (e.g., Rap1A processing) in tissue lysates. For instance, GGTI298 reduces tumor growth in vivo but requires co-administration with TRAIL for maximal effect . Use LC-MS to verify compound stability and bioavailability in plasma.
Q. How does GGTI298 modulate oxidative stress and mitochondrial function in chemoresistant cancer models?
- Methodological Answer : Treat TP53-mutant AML cells with GGTI298 (10 μM) alongside ROS probes (e.g., MitoSOX). Measure mitochondrial respiration via Seahorse assays and glutathione levels. GGTI298 reverses AraC resistance by depleting geranylgeranyl pyrophosphate (GGPP), which regulates ROS and mitochondrial integrity . Combine with statins to validate mevalonate pathway interactions.
Q. What computational methods support the study of GGTI298's interaction with viral proteins (e.g., SARS-CoV-2 nucleocapsid)?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to predict binding affinities between GGTI298 and viral targets. Validate with surface plasmon resonance (SPR) or ITC. In silico analysis shows strong interactions with SARS-CoV-2 nucleocapsid protein, suggesting KLF2-mediated therapeutic potential . Cross-reference with transcriptomic data (e.g., KLF2 expression in COVID-19 models).
Data Analysis & Validation
Q. How should researchers statistically analyze dose-response data for GGTI298 in combination therapies?
- Methodological Answer : Use Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI). For example, GGTI298 + TRAIL yields CI < 1 in lung cancer cells, indicating synergy . Apply Student’s t-test or ANOVA with post-hoc corrections for multi-group comparisons (e.g., apoptosis rates across concentrations).
Q. What validation protocols are critical for confirming GGTI298's off-target effects in kinase signaling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
